molecular formula C17H14BrCl2N3O2 B11555106 N-(3-bromophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-oxobutanamide

N-(3-bromophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B11555106
M. Wt: 443.1 g/mol
InChI Key: RCBCYFXVBVOTLM-UFFVCSGVSA-N
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Description

N-(3-bromophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-oxobutanamide is a synthetic organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-oxobutanamide typically involves the condensation of 3-bromoaniline with 2,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting hydrazone is then reacted with a suitable acylating agent, such as succinic anhydride, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-oxobutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-oxobutanamide can be compared with other hydrazone derivatives, such as:
    • N-(3-chlorophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-oxobutanamide
    • N-(3-bromophenyl)-4-[(2E)-2-(2,4-difluorobenzylidene)hydrazinyl]-4-oxobutanamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H14BrCl2N3O2

Molecular Weight

443.1 g/mol

IUPAC Name

N-(3-bromophenyl)-N'-[(E)-(2,4-dichlorophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H14BrCl2N3O2/c18-12-2-1-3-14(8-12)22-16(24)6-7-17(25)23-21-10-11-4-5-13(19)9-15(11)20/h1-5,8-10H,6-7H2,(H,22,24)(H,23,25)/b21-10+

InChI Key

RCBCYFXVBVOTLM-UFFVCSGVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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